5-({[(Pyridin-3-yl)methyl]amino}methyl)pyrrolidin-2-one
Description
5-({[(Pyridin-3-yl)methyl]amino}methyl)pyrrolidin-2-one is a pyrrolidin-2-one derivative featuring a pyridin-3-ylmethylaminomethyl substituent at the 5-position of the lactam ring. Its structure combines a rigid pyrrolidinone core with a flexible pyridine-containing side chain, enabling diverse interactions in biological systems.
Properties
IUPAC Name |
5-[(pyridin-3-ylmethylamino)methyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11-4-3-10(14-11)8-13-7-9-2-1-5-12-6-9/h1-2,5-6,10,13H,3-4,7-8H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFHOXWXXVXPXAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1CNCC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one typically involves the reaction of pyridin-3-ylmethylamine with a suitable pyrrolidinone precursor. One common method includes the use of magnesium oxide nanoparticles as a catalyst to facilitate the reaction . The reaction conditions often involve heating the reactants under reflux in an appropriate solvent, such as butanol, to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-3-ylmethylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Quaternary ammonium cations.
Reduction: Reduced pyrrolidinone derivatives.
Substitution: Substituted pyrrolidinone derivatives with different functional groups.
Scientific Research Applications
(5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer, antibacterial, and antifungal activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (5S)-5-{[(pyridin-3-ylmethyl)amino]methyl}pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of receptor tyrosine kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival . This can lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Compound 1 : (5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one (HMDB0015434)
- Structure: Pyridin-3-yl group directly attached to the pyrrolidinone ring; lacks the aminomethyl linker.
- Key Differences :
Compound 2 : 1-Methyl-5-(pyridin-3-yl)pyrrolidin-2-one (HMDB0015434)
- Structure: Simplifies further by omitting both the hydroxyl and aminomethyl groups.
- Key Differences: Reduced polarity (log P ~0.5) due to lack of hydrophilic substituents.
Compound 3 : (4S,5R)-1-Cyclopropyl-4-{[(4-methylpyridin-2-yl)amino]methyl}-5-(pyridin-3-yl)pyrrolidin-2-one
- Structure: Incorporates a cyclopropyl group at position 1 and a 4-methylpyridin-2-ylamino substituent.
- Pyridin-2-yl substitution alters nitrogen positioning, affecting electronic properties and binding selectivity .
Substituent and Linker Modifications
Compound 4 : 5-((((5-Bromofuran-2-yl)methyl)amino)methyl)pyrrolidin-2-one
- Structure : Replaces pyridin-3-yl with bromofuran.
- Reduced aromaticity compared to pyridine may decrease π-π stacking interactions .
Compound 5 : (5R)-5-{[(4-Pyridinylmethyl)amino]methyl}-2-pyrrolidinone dihydrochloride
- Structure : Pyridin-4-yl instead of pyridin-3-yl; dihydrochloride salt.
- Key Differences :
Enzyme Inhibition
- Comparison :
Kinase Inhibition
- Pyrrolidin-2-one derivatives in show nanomolar activity against adaptor-associated kinase 1 (AAK1).
- Comparison :
Physicochemical Properties
| Property | Target Compound | Compound 1 | Compound 2 | Compound 5 |
|---|---|---|---|---|
| Molecular Weight | 217.27 g/mol | 206.23 g/mol | 176.21 g/mol | 274.19 g/mol (salt) |
| log P (Predicted) | ~0.9 | ~0.3 | ~0.5 | ~-1.2 (salt) |
| Hydrogen Bond Donors | 2 (NH, CONH) | 2 (NH, OH) | 1 (NH) | 3 (NH, CONH, HCl) |
| Solubility | Moderate in DMSO | High in polar solvents | Low in water | High in water (salt) |
Biological Activity
5-({[(Pyridin-3-yl)methyl]amino}methyl)pyrrolidin-2-one, also known as a pyrrolidine derivative, has garnered attention in recent research due to its potential biological activities. This compound features a pyridine moiety, which is often associated with various pharmacological effects, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5-({[(Pyridin-3-yl)methyl]amino}methyl)pyrrolidin-2-one is , with a molecular weight of approximately 192.22 g/mol. Its structure consists of a pyrrolidine ring substituted with a pyridine group, which is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
- Antimicrobial Activity : The compound has demonstrated antibacterial properties against various strains of bacteria. Studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : Preliminary data suggest that it may also possess antifungal properties, although more extensive studies are required to confirm these effects.
- Cytotoxicity : Some studies have indicated that this compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy.
- Neuroprotective Effects : There is emerging evidence that pyridine derivatives can exhibit neuroprotective activities, potentially useful in treating neurodegenerative diseases.
The mechanisms through which 5-({[(Pyridin-3-yl)methyl]amino}methyl)pyrrolidin-2-one exerts its effects include:
- Membrane Disruption : Similar to other alkaloids, it may alter bacterial cell membrane permeability, leading to cell lysis and death .
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism or replication in pathogens.
Antibacterial Activity Case Study
A study evaluated the antibacterial efficacy of various pyrrolidine derivatives, including 5-({[(Pyridin-3-yl)methyl]amino}methyl)pyrrolidin-2-one. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
These results indicate that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus.
Cytotoxicity Study
In vitro tests on human cancer cell lines revealed that the compound could induce apoptosis at concentrations above 50 µM. The following table summarizes the findings:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 45 |
| A549 | 60 |
| MCF7 | 55 |
These results suggest potential for development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
